molecular formula C14H16N2O3 B2808202 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid CAS No. 79438-89-4

4-(2-1H-Indol-3-yl-acetylamino)-butyric acid

Cat. No. B2808202
CAS RN: 79438-89-4
M. Wt: 260.293
InChI Key: YIRRJYRZTYCDRO-UHFFFAOYSA-N
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Description

“4-(2-1H-Indol-3-yl-acetylamino)-butyric acid” is a derivative of Indole-3-acetic acid (IAA), which belongs to the family of auxin indole derivatives . IAA is one of the most important plant hormones that regulates almost all aspects of plant growth and development . In microorganisms too, IAA plays an important role in growth, development, and even plant interaction .


Synthesis Analysis

The synthesis of this compound can be initiated by esterification 2- (1 H -indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to ethyl 2- (1 H -indol-3-yl)acetate . This is then reacted with hydrazine hydrate in methanol to achieve 2- (1 H -indol-3-yl)acetohydrazide . The corresponding hydrazide is reacted with a variety of arylsulfonyl chlorides in sodium carbonate solution (pH 9-10) to afford N - [2- (1 H -indol-3-yl)acetyl]arylsulfonohydrazides .


Molecular Structure Analysis

The structural characterization of synthesized compounds was done by 1 H-NMR, 13 C-NMR, IR and EI-MS spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, reaction with hydrazine hydrate, and reaction with arylsulfonyl chlorides .

Scientific Research Applications

Role in Microorganisms

Indole-3-acetic acid (IAA), a compound structurally similar to 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid, plays an important role in the growth and development of microorganisms . It also influences their interaction with plants . The biosynthesis and functions of IAA in microorganisms can promote the production and utilization of IAA in agriculture .

Plant Growth and Development

IAA, a derivative of indole, regulates almost all aspects of plant growth and development . It is one of the most important plant hormones . Understanding the role and mechanism of similar indole derivatives like 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid could potentially enhance our knowledge in this field.

Synthesis of Heterocyclic Compounds

The synthesis of indole derivatives has long been a topic of fundamental interest to organic and medicinal chemists . Indole derivatives display a wide range of biological activities, which is exemplified by tryptophan, serotonin, melatonin, indomethacin, LSD, and vinblastine . The compound 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid could potentially be used in the synthesis of such heterocyclic compounds.

Pharmacological Evaluation

The compound 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid could potentially be used in pharmacological evaluations. For instance, N-[2-(1H-indol-3-yl)Acetyl]Arylsulfonohydrazides were synthesized and evaluated for their antibacterial potentials along with their enzyme inhibitory activities .

Molecular Docking Studies

Molecular docking studies can be conducted on 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid to understand its potential interactions with various biological targets . This could provide insights into its potential therapeutic applications.

Potential Use in Agriculture

Given its structural similarity to IAA, 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid could potentially be used in agriculture to promote plant growth and development .

Future Directions

Based on the results of a study, N’-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides can prove to be suitable drug candidates for the cure of Alzheimer’s disease . This suggests that “4-(2-1H-Indol-3-yl-acetylamino)-butyric acid” and similar compounds could have potential applications in pharmacological research and drug development.

properties

IUPAC Name

4-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13(15-7-3-6-14(18)19)8-10-9-16-12-5-2-1-4-11(10)12/h1-2,4-5,9,16H,3,6-8H2,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRRJYRZTYCDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-1H-Indol-3-yl-acetylamino)-butyric acid

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